5-Fluoro-6-iodonicotinic acid

Synthetic methodology Halogen exchange Process chemistry

5-Fluoro-6-iodonicotinic acid (CAS 49767-13-7; molecular formula C₆H₃FINO₂; MW 266.996) is a dihalogenated nicotinic acid derivative bearing a fluorine atom at the 5-position and an iodine atom at the 6-position of the pyridine ring. First reported by Setliff and Price in 1973, it belongs to the class of 5,6-dihalonicotinic acids synthesized via iodide displacement of the corresponding 6-chloro precursor.

Molecular Formula C6H3FINO2
Molecular Weight 267.00 g/mol
Cat. No. B12832981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-iodonicotinic acid
Molecular FormulaC6H3FINO2
Molecular Weight267.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)I)C(=O)O
InChIInChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyQRAAOFYCPMCLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-iodonicotinic acid (CAS 49767-13-7): A Dual-Halogenated Nicotinic Acid Building Block for Regioselective Functionalization


5-Fluoro-6-iodonicotinic acid (CAS 49767-13-7; molecular formula C₆H₃FINO₂; MW 266.996) is a dihalogenated nicotinic acid derivative bearing a fluorine atom at the 5-position and an iodine atom at the 6-position of the pyridine ring [1]. First reported by Setliff and Price in 1973, it belongs to the class of 5,6-dihalonicotinic acids synthesized via iodide displacement of the corresponding 6-chloro precursor [1]. The compound is commercially available from multiple suppliers at purities ≥95% (typically 98%) and is supplied exclusively for research and further manufacturing use . Its dual-halogen architecture—combining a strong electron-withdrawing fluorine with a highly reactive iodine leaving group—establishes it as a strategically differentiated intermediate for sequential chemoselective transformations in medicinal chemistry and agrochemical discovery programs.

Why 5-Fluoro-6-iodonicotinic acid Cannot Be Replaced by Regioisomeric or Mono-Halogenated Nicotinic Acids in Sequential Derivatization Workflows


The specific substitution pattern of 5-fluoro-6-iodonicotinic acid dictates its reactivity profile in ways that regioisomers (e.g., 6-fluoro-5-iodonicotinic acid, 6-fluoro-4-iodonicotinic acid) cannot replicate. The iodine at the 6-position (ortho to the ring nitrogen) undergoes oxidative addition to Pd(0) catalysts substantially faster than the corresponding bromide [1], enabling chemoselective cross-coupling at that site while the 5-fluoro substituent remains inert. Attempts to interchange with the 5-fluoro-2-iodo regioisomer are contraindicated by synthesis feasibility: the 2-iodo isomer cannot be prepared via the efficient iodide-chloride exchange method, requiring a cumbersome multi-step route that delivers only 10% overall yield versus 45% for the 6-iodo target compound [2]. Furthermore, the 5-fluoro substituent modulates the electronic character of the pyridine ring—lowering the pKa of the conjugate acid and altering hydrogen-bonding capacity—in a manner distinct from chloro, bromo, or unsubstituted analogs [3]. These combined factors make direct substitution with closely related analogs scientifically unsound in applications requiring predictable sequential functionalization.

Quantitative Comparator Evidence for 5-Fluoro-6-iodonicotinic acid Against Its Closest Analogs


Synthetic Accessibility: Iodide-Chloride Exchange Yield vs. 5-Fluoro-2-iodonicotinic Acid

5-Fluoro-6-iodonicotinic acid (compound VIII) is accessible in 45% isolated yield via direct iodide displacement of 6-chloro-5-fluoronicotinic acid using NaI in refluxing methyl ethyl ketone [1]. In stark contrast, the regioisomeric 5-fluoro-2-iodonicotinic acid (compound VI) cannot be prepared by this straightforward method; it requires a five-step sequence (diazotization, Schiemann reaction, thermal decomposition, and KMnO₄ oxidation) that delivers only 10% overall yield [1]. This 4.5-fold yield advantage and the operational simplicity of a single-step procedure constitute a decisive factor for procurement when synthetic scalability is a criterion.

Synthetic methodology Halogen exchange Process chemistry

Thermal Stability: Decomposition Temperature vs. 5-Bromo-6-iodonicotinic Acid

The thermal decomposition point of 5-fluoro-6-iodonicotinic acid is reported as 173–174°C (with decomposition) [1]. Its bromo analog, 5-bromo-6-iodonicotinic acid (compound X), exhibits a higher decomposition temperature of 184–185°C [1]. While the bromo analog shows an 11°C higher thermal tolerance, the fluoro compound's decomposition point remains well above typical reaction temperatures for Pd-catalyzed cross-couplings (60–120°C) and standard storage conditions (2–8°C recommended) , confirming adequate thermal stability for all intended synthetic applications.

Thermal analysis Process safety Storage stability

Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide Oxidative Addition Rates in Pd-Catalyzed Reactions

Aryl iodides undergo oxidative addition to Pd(0) catalysts significantly faster than the corresponding aryl bromides, a fundamental reactivity difference that underpins chemoselective sequential cross-coupling strategies [1]. The iodine at the 6-position of 5-fluoro-6-iodonicotinic acid can therefore be engaged selectively in Suzuki-Miyaura, Negishi, or Sonogashira couplings while the 5-fluoro substituent remains inert, enabling a sequential functionalization strategy that is not possible with the 5-bromo-6-iodo analog, where both halogens could potentially compete. The kinetic advantage of aryl iodides over aryl bromides in oxidative addition is further supported by DFT studies showing that the first irreversible step for aryl iodides precedes oxidative addition (binding of iodoarene to Pd(PPh₃)), whereas for aryl bromides, oxidative addition itself is rate-limiting [2]. In situ conversion of aryl bromides to iodides has been developed specifically to overcome the slower reactivity of bromoarenes in challenging cross-couplings [3], confirming that the iodo substituent provides a practical reactivity advantage.

Cross-coupling Oxidative addition Catalysis Chemoselectivity

Electronic Modulation: ¹H NMR Chemical Shift Differentiation Between 5-Fluoro-6-iodo and 5-Bromo-6-iodo Analogs

The ¹H NMR spectrum of 5-fluoro-6-iodonicotinic acid (VIII) in acetone-d₆ shows H4 at δ 8.30 (doublet of doublets) and H2 at δ 8.88 (doublet), reflecting the electron-withdrawing influence of the 5-fluoro substituent [1]. By comparison, 5-bromo-6-iodonicotinic acid (X) displays H4 at δ 8.10 (doublet of doublets) and H2 at δ 8.93 (multiplet) [1]. The downfield shift of H4 by 0.20 ppm in the fluoro derivative relative to the bromo derivative is consistent with the stronger –I (inductive) effect of fluorine versus bromine, which deshields the ortho proton to a greater extent. This electronic perturbation translates to a lower pyridine nitrogen pKa and altered hydrogen-bond acceptor capacity in the fluoro compound [2], properties that can materially affect target binding in medicinal chemistry campaigns.

Electronic effects NMR spectroscopy Structure-activity relationships Medicinal chemistry

Procurement-Relevant Application Scenarios Where 5-Fluoro-6-iodonicotinic acid Provides Documented Advantages


Sequential Chemoselective Cross-Coupling for Parallel Library Synthesis in Drug Discovery

In medicinal chemistry programs requiring rapid exploration of chemical space around a nicotinic acid core, 5-fluoro-6-iodonicotinic acid enables a two-stage diversification strategy: first, Pd-catalyzed cross-coupling at the C6–I position (Suzuki, Negishi, or Sonogashira) to install aryl, alkenyl, or alkynyl groups; second, under specialized Ni-catalyzed conditions, the C5–F bond can be engaged for further functionalization [1]. This sequential approach is not feasible with the 5-bromo-6-iodo analog due to competitive oxidative addition at both halogen sites. The 45% single-step yield from commercially available 6-chloro-5-fluoronicotinic acid [2] supports cost-effective procurement at the gram-to-kilogram scale required for library production.

Fluorinated Building Block for PET Tracer and SPECT Imaging Agent Development

The combination of a fluorine atom (potential ¹⁸F radiolabeling site) and an iodine atom (potential ¹²³I/¹²⁵I/¹²⁴I radiolabeling site) within the same molecular scaffold makes 5-fluoro-6-iodonicotinic acid a unique precursor for dual-modality imaging agent development [1]. The documented NMR spectral data and electronic characterization [2] provide a validated analytical baseline for quality control of radiolabeled derivatives, a critical requirement in GMP radiopharmaceutical production.

Agrochemical Intermediate Requiring Orthogonal Halogen Reactivity

In agrochemical discovery, where nicotinic acid derivatives serve as key intermediates for herbicides and fungicides, the orthogonal reactivity of C6–I (fast oxidative addition to Pd) and C5–F (inert under standard coupling conditions; activatable under specialized Ni catalysis) provides a predictable, high-yielding route to elaborated pyridine-3-carboxylic acid derivatives [1]. The defined decomposition point of 173–174°C [2] assures thermal compatibility with standard agrochemical process conditions (typically <150°C).

SAR Studies of Nicotinic Acid-Derived Enzyme Inhibitors with Fluorine as an Electronic Probe

For structure-activity relationship investigations targeting enzymes with nicotinic acid binding pockets (e.g., certain HDAC isoforms or kinases), the 0.20 ppm downfield ¹H NMR shift of H4 relative to the 5-bromo analog [1] provides direct spectroscopic evidence of fluorine's stronger electron-withdrawing effect. This electronic modulation can be exploited to tune the pKa of the pyridine nitrogen and alter hydrogen-bonding interactions with the target, offering a rational basis for selecting 5-fluoro-6-iodonicotinic acid over the 5-bromo-6-iodo congener when stronger electron withdrawal is desired [2].

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